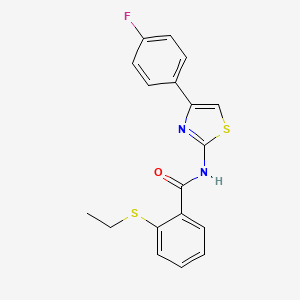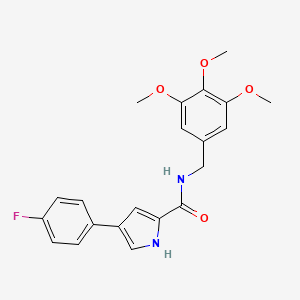![molecular formula C19H18N2O4 B2847875 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione CAS No. 1008051-75-9](/img/structure/B2847875.png)
3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione, also known as BDPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDPA is an organic molecule that belongs to the family of pyrrolidine derivatives and has a unique chemical structure that makes it an attractive target for synthesis and investigation.
Applications De Recherche Scientifique
- OSI-930 inhibits angiogenesis by targeting vascular endothelial growth factor receptor 1 (VEGFR1). Compounds substituted with benzo[d][1,3]dioxol-5-yl groups have demonstrated anti-angiogenic effects, making them potential candidates for cancer therapy .
- OSI-930 and related compounds inhibit P-glycoprotein (P-gp) efflux pumps (MDR1, ABCB1). Their dual action—VEGFR inhibition and P-gp inhibition—suggests their potential as multi-drug resistance-reversal agents .
- When combined with doxorubicin, OSI-930 significantly enhances doxorubicin’s anticancer activity in colorectal carcinoma cells (LS180). This combination improves doxorubicin’s efficacy, caspase-3 activity, and reduces colony formation ability .
- Although not directly related to cancer research, OSI-930 has been chemically synthesized and is intended for use as a flavoring substance in specific food categories (excluding beverages) .
- A series of 1-benzo[1,3]dioxol-5-yl-indoles, based on OSI-930, were evaluated for antiproliferative activity against cancer cell lines (CCRF-CEM, LNCaP, MIA PaCa-2). These derivatives showed potential as anticancer agents .
- Researchers have designed and synthesized 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties. These compounds were evaluated against prostate, pancreatic, and acute leukemia cancer cells, revealing their potential as novel anticancer agents .
Anti-Angiogenic Activity
Multi-Drug Resistance Reversal
Enhanced Anticancer Activity
Flavoring Substance Synthesis
Antiproliferative Activity
Heteroaryl Moieties Exploration
Mécanisme D'action
Target of Action
The primary targets of 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels. P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multi-drug resistance in cancer cells .
Mode of Action
This compound inhibits the activity of VEGFR1, thereby preventing the binding of VEGF to its receptor . This inhibition disrupts the VEGF signaling pathway, which is critical for angiogenesis. The compound also inhibits P-glycoprotein efflux pumps, reducing the efflux of chemotherapeutic drugs from cancer cells and thereby increasing their intracellular concentration .
Biochemical Pathways
By inhibiting VEGFR1, the compound disrupts the VEGF signaling pathway, leading to the inhibition of angiogenesis . This can starve tumors of the nutrients they need to grow. By inhibiting P-glycoprotein efflux pumps, the compound can increase the effectiveness of chemotherapeutic drugs by preventing their efflux from cancer cells .
Pharmacokinetics
Its ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of co-administered drugs by preventing their efflux from cells .
Result of Action
The compound’s inhibition of VEGFR1 and P-glycoprotein efflux pumps leads to a decrease in angiogenesis and an increase in the intracellular concentration of chemotherapeutic drugs, respectively . This dual action can lead to a significant enhancement of the anticancer activity of chemotherapeutic drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy, as it can enhance the bioavailability of co-administered drugs by inhibiting P-glycoprotein efflux pumps . Additionally, the compound’s efficacy may vary depending on the specific type of cancer cells it is used against .
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18-11-15(20-14-6-7-16-17(10-14)25-12-24-16)19(23)21(18)9-8-13-4-2-1-3-5-13/h1-7,10,15,20H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLVJNWWBFONPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol](/img/structure/B2847792.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2847798.png)

![2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2847801.png)

![1-((4-chlorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2847804.png)
![2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2847806.png)

![N-(5-chloro-2-methoxyphenyl)-3-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2847809.png)


![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2847813.png)
![(4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2847814.png)